Lipophilicity (LogP) Comparison: 4-Hydroxy-3-(trifluoromethoxy) vs. Non-Hydroxylated 3-(Trifluoromethoxy) Analog
The target compound exhibits a substantially higher lipophilicity (LogP 1.59) compared to the non-hydroxylated 3-(trifluoromethoxy)phenylboronic acid (LogP 0.27) [1]. This 1.32 log unit difference represents a ~21-fold greater partition coefficient favoring the octanol phase, indicating superior membrane permeability potential for the hydroxylated analog. The presence of an intramolecular hydrogen bond between the ortho-hydroxyl and the boronic acid group, as documented for analogous compounds, may further modulate the compound's physicochemical behavior in biological systems [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 1.59 (ACD/Labs predicted) |
| Comparator Or Baseline | 3-(Trifluoromethoxy)phenylboronic acid, LogP 0.27 (ACD/Labs predicted) |
| Quantified Difference | ΔLogP = +1.32 (5.9-fold on linear scale; ~21-fold in partition coefficient) |
| Conditions | Predicted LogP (octanol-water partition coefficient) calculated using ACD/Labs algorithm. |
Why This Matters
Higher LogP is a critical parameter for central nervous system (CNS) drug discovery and for improving passive membrane permeability of boronic acid-derived drug candidates.
- [1] Kepu China. 3-(Trifluoromethoxy)phenylboronic Acid, CAS 179113-90-7, LogP 0.265001. Chemical Encyclopedia Entry. View Source
- [2] Adamczyk-Woźniak, A., et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 2021, 26(7), 2007. Intramolecular hydrogen bonding discussion for ortho isomer. View Source
